molecular formula C9H11NO3 B1595968 1-Nitro-4-propoxybenzene CAS No. 7244-77-1

1-Nitro-4-propoxybenzene

Cat. No. B1595968
CAS RN: 7244-77-1
M. Wt: 181.19 g/mol
InChI Key: AWOXUNCNGSHHSP-UHFFFAOYSA-N
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Description

1-Nitro-4-propoxybenzene, also known as p-Nitrophenyl propyl ether, is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 1-nitro-4-propoxybenzene . The InChI code is 1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 . The compound’s structure can be represented by the canonical SMILES string: CCCOC1=CC=C(C=C1)N+[O-] .


Physical And Chemical Properties Analysis

1-Nitro-4-propoxybenzene has a molecular weight of 181.19 g/mol . It has a XLogP3 value of 3.1 . The compound has no hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 181.07389321 g/mol . The topological polar surface area is 55 Ų , and it has 13 heavy atoms . The compound has a formal charge of 0 and a complexity of 159 .

Scientific Research Applications

Hydrolysis Studies

p-Nitrophenyl propyl ether is used in studies on the kinetics and mechanism of hydrolysis. For instance, it has been used in the hydrolysis of p-nitrophenyl picolinate (PNPP) by unsymmetrical bis-Schiff base complexes with Aza-crown Ether or Morpholino Pendants . The kinetics and the mechanism of PNPP hydrolysis catalyzed by these complexes were investigated .

Ether Synthesis

This compound plays a role in the advancement of ether synthesis. Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .

Catalyst in Chemical Reactions

p-Nitrophenyl propyl ether can act as a catalyst in chemical reactions. For example, a good number of homogeneous Bronsted acids and Lewis acid based transition metals have been reported as catalysts in the etherification of alcohols .

Agrochemical Applications

Phenolic ethers, a category that includes p-Nitrophenyl propyl ether, have agrochemical applications. The uses of phenolic ethers depend upon the nature of the group attached to the other end of the phenolic oxygen .

Alkaline Hydrolysis

The compound is used in the study of alkaline hydrolysis of phenyl methylphosphonate and p-nitrophenyl methylphosphonate with the application of NaOH .

Environmental Studies

Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly .

Safety and Hazards

The safety information available indicates that one should avoid breathing in mist, gas, or vapours of 1-Nitro-4-propoxybenzene . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H351 .

properties

IUPAC Name

1-nitro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOXUNCNGSHHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993255
Record name 1-Nitro-4-propoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-propoxybenzene

CAS RN

7244-77-1
Record name 1-Nitro-4-propoxybenzene
Source CAS Common Chemistry
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Record name 1-Nitro-4-propoxybenzene
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Record name 1-Nitro-4-propoxybenzene
Source EPA DSSTox
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Record name 1-nitro-4-propoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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